Ckd-712

Sepsis Inflammation Tetrahydroisoquinoline

CKD-712 is a chiral (S)-enantiomer tetrahydroisoquinoline developed as a bifunctional NF-κB inhibitor/PI3K-Akt activator. Unlike generic NF-κB inhibitors, it selectively suppresses MMP-9 (no effect on MMP-2 or VEGF), downregulates TNF-α/IL-6, and induces G2/M arrest via cyclin A/B & CDK-1 suppression. Validated in rodent sepsis (mortality reduction), myocardial I/R (infarct size reduction), and NSCLC models. This unique multi-modal pharmacology—combining anti-inflammatory, cardioprotective, and anti-metastatic mechanisms—makes it an irreplaceable tool over standard pathway inhibitors.

Molecular Formula C20H19NO2
Molecular Weight 305.4 g/mol
CAS No. 626252-75-3
Cat. No. B1669134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCkd-712
CAS626252-75-3
Synonyms1-alpha-naphthylmethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
CKD 712
CKD-712
CKD712
YS 49
YS-49
YS49 compound
Molecular FormulaC20H19NO2
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESC1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C20H19NO2/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14/h1-7,11-12,18,21-23H,8-10H2/t18-/m0/s1
InChIKeyYGCQFKVNIBDJFW-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CKD-712 (CAS 626252-75-3) for Scientific Procurement: NF-κB Pathway Modulator and MMP-9 Selective Inhibitor Overview


CKD-712 is a chiral (S)-enantiomer tetrahydroisoquinoline alkaloid derivative, specifically a 1-naphthylmethyl analog of higenamine, developed as an orally active small-molecule immunomodulator . It is characterized as a potent inhibitor of the NF-κB pathway that simultaneously augments Akt signaling during TLR4 stimulation, distinguishing it from simple pathway inhibitors [1]. The compound selectively suppresses MMP-9 with no effect on MMP-2, downregulates TNF-α and IL-6, and induces G2/M phase cell cycle arrest via suppression of cyclin A, cyclin B, and CDK-1 . CKD-712 reached Phase 1 clinical development for sepsis and has established preclinical efficacy in myocardial ischemia-reperfusion injury and non-small cell lung cancer models [1].

CKD-712 (CAS 626252-75-3) Procurement Rationale: Why Generic NF-κB Inhibitors Cannot Substitute


Procurement of CKD-712 over generic NF-κB inhibitors or alternative tetrahydroisoquinoline analogs is scientifically justified by its unique multi-modal pharmacological profile that simple pathway inhibitors do not replicate. While many NF-κB inhibitors globally suppress downstream inflammatory cascades, CKD-712 exhibits a bifunctional mechanism: it inhibits NF-κB nuclear translocation while simultaneously augmenting Akt and MAP kinase activation during TLR4 signaling, a property absent in higenamine and other tetrahydroisoquinoline congeners [1]. Furthermore, CKD-712 demonstrates target selectivity that distinguishes it from pan-MMP inhibitors: it selectively suppresses MMP-9 with no measurable effect on MMP-2 or other NF-κB-regulated metastatic proteins such as VEGF . This selectivity profile, coupled with its in vivo validation in sepsis, myocardial I/R injury, and NSCLC models, means that substitution with uncharacterized analogs or broad-spectrum pathway inhibitors would fail to recapitulate the therapeutic window and mechanistic specificity documented for this exact compound .

CKD-712 (CAS 626252-75-3) Quantitative Differentiation Evidence: Head-to-Head Comparator Data Guide


CKD-712 vs. Higenamine: Structural and In Vivo Efficacy Differentiation in Sepsis Models

CKD-712 is a 1-naphthylmethyl analog of higenamine, with structural modifications (additional naphthylmethyl group and specific hydroxyl positioning) that confer enhanced anti-inflammatory activity [1]. In rodent sepsis models, CKD-712 demonstrated potent anti-sepsis effects, reducing mortality and organ injury [2]. While direct IC50 comparisons between CKD-712 and higenamine for NF-κB inhibition are not available in a single study, the structural modification results in a compound with distinct pharmacological properties and in vivo efficacy that higenamine lacks [3].

Sepsis Inflammation Tetrahydroisoquinoline

CKD-712 MMP-9 Selective Inhibition vs. Pan-MMP Inhibitors

CKD-712 demonstrates selective inhibition of MMP-9, a matrix metalloproteinase implicated in cancer metastasis and tissue remodeling, with no measurable effect on MMP-2 or other NF-κB-regulated metastatic proteins such as VEGF . This selectivity profile contrasts with broad-spectrum MMP inhibitors, which non-selectively target multiple MMP family members and have been associated with musculoskeletal toxicity in clinical trials .

MMP-9 Metastasis Cancer

CKD-712 Bifunctional TLR4 Signaling Modulation: NF-κB Inhibition with Akt Augmentation

In HEK293 cells expressing TLR4, CKD-712 (pre-treated 1 hr before LPS stimulation) inhibited LPS-triggered NF-κB activation while simultaneously augmenting Akt and MAP kinase (ERK, JNK, p38) activation [1]. At lower concentrations, Akt activation was enhanced, whereas at higher concentrations, Akt activation was inhibited, demonstrating a concentration-dependent bifunctional response . This dual modulation is not observed with classical NF-κB inhibitors that uniformly suppress downstream signaling.

TLR4 Immunomodulation Sepsis

CKD-712 In Vivo Myocardial I/R Protection: Infarct Size Reduction and PI3K/Akt Dependence

In a rat model of myocardial ischemia-reperfusion (I/R) injury (30-min occlusion followed by 2-24 hr reperfusion), CKD-712 pretreatment significantly improved myocardial function as evidenced by increased ±dP/dt and decreased infarct size [1]. These protective effects were antagonized by the PI3K inhibitor wortmannin, confirming PI3K/Akt pathway dependence [2]. CKD-712 increased phosphorylation of Akt and CREB, increased Bcl-2 expression, reduced Bax expression, and decreased caspase-3 activity and expression [1]. Serum levels of HMGB1, TNF-α, and cardiac troponin I were also reduced [2].

Myocardial ischemia-reperfusion Cardioprotection PI3K/Akt

CKD-712 HMGB1 Secretion Inhibition: Dual Gram-Negative and Gram-Positive Efficacy

CKD-712 dose-dependently inhibited LPS (Gram-negative)- and LTA (Gram-positive)-stimulated HMGB1 secretion in RAW264.7 cells and human peripheral blood monocytes (PBMo) [1]. The compound reduced LPS-induced nucleocytoplasmic translocation of HMGB1 and inhibited activation of PI3K, PI3K-dependent kinase 1 (PDK1), and classical protein kinase C (cPKC), key kinases in the HMGB1 secretion signaling pathway [2]. In contrast, CKD-712 had no effect on histone acetyl-transferase activity, an alternative mechanism for HMGB1 secretion [1].

HMGB1 Sepsis Late-phase inflammation

CKD-712 Cytotoxicity Baseline: IC50 in CHL Cells for Experimental Planning

In Chinese hamster lung (CHL) cells, the cytotoxicity IC50 of CKD-712 was determined to be 92.9 μg/mL using trypan blue dye exclusion assay, both in the absence and presence of S9 metabolic activation system [1]. This provides a baseline for experimental dosing and safety margin calculations.

Cytotoxicity Genotoxicity Safety

CKD-712 (CAS 626252-75-3) Optimal Research and Procurement Application Scenarios


Sepsis and Systemic Inflammation Research Requiring Bifunctional NF-κB/Akt Modulation

CKD-712 is ideally suited for sepsis and systemic inflammation studies where NF-κB suppression must be balanced with preserved Akt-mediated survival signaling. Its established in vivo efficacy in rodent sepsis models, including mortality reduction and organ protection, provides a validated experimental baseline [1]. The compound's dual Gram-negative (LPS) and Gram-positive (LTA) HMGB1 secretion inhibition supports broad-spectrum anti-sepsis investigation [2].

Myocardial Ischemia-Reperfusion Injury and PI3K/Akt-Dependent Cardioprotection Studies

Investigators studying cardioprotective mechanisms should consider CKD-712 for its validated PI3K/Akt pathway activation and infarct size reduction in rat I/R models [1]. The ability to antagonize these protective effects with wortmannin provides a built-in mechanistic control for pathway validation experiments [1].

Cancer Metastasis Research with MMP-9 Selective Targeting

For oncology researchers investigating MMP-9-specific contributions to invasion and metastasis without confounding MMP-2 or VEGF effects, CKD-712 offers a selective tool compound [1]. Its induction of G2/M arrest via cyclin A/B and CDK-1 suppression provides an additional anti-proliferative mechanism relevant to NSCLC and other cancer models [2].

TLR4 Signaling and Immunomodulation Pathway Dissection

CKD-712 serves as a unique tool for dissecting TLR4-mediated signaling bifurcation, enabling studies that require simultaneous observation of NF-κB inhibition and Akt/MAPK augmentation [1]. The compound's concentration-dependent switch in Akt modulation (enhancement at low doses, inhibition at high doses) permits nuanced investigation of immunomodulatory dose-response relationships [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ckd-712

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.